N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide
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Overview
Description
N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide: is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetamido group attached to a phenyl ring, which is further substituted with heptyloxy and methoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide typically involves the reaction of 4-(heptyloxy)-3-methoxybenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 4-(heptyloxy)-3-methoxybenzylamine by reacting 4-(heptyloxy)-3-methoxybenzaldehyde with ammonia or an amine source.
Step 2: Acetylation of 4-(heptyloxy)-3-methoxybenzylamine using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) facilitate substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-methylacetamide
- N-(4-methoxyphenyl)acetamide
- N-(4-heptyloxyphenyl)acetamide
Uniqueness
N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide is unique due to the presence of both heptyloxy and methoxy substituents on the phenyl ring, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-5-6-7-8-9-12-25-17-11-10-16(13-18(17)24-4)19(20-14(2)22)21-15(3)23/h10-11,13,19H,5-9,12H2,1-4H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLQYKJDLJRTSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)C(NC(=O)C)NC(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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